3-(2-phenylacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
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Overview
Description
3-(2-phenylacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its complex structure, which includes a benzofuran core, a phenylacetamido group, and a trifluoromethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylacetamido Group: This step involves the acylation of the benzofuran core with phenylacetic acid or its derivatives, often using coupling reagents like EDCI or DCC.
Attachment of the Trifluoromethoxyphenyl Group: This is usually done through nucleophilic substitution reactions, where a trifluoromethoxyphenyl halide reacts with the amine group on the benzofuran core.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-phenylacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-phenylacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-phenylacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-phenylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-(2-phenylacetamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide: Contains a chlorophenyl group instead of a trifluoromethoxyphenyl group.
Uniqueness
The presence of the trifluoromethoxy group in 3-(2-phenylacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
3-[(2-phenylacetyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O4/c25-24(26,27)33-17-12-10-16(11-13-17)28-23(31)22-21(18-8-4-5-9-19(18)32-22)29-20(30)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAOEQAKAXLNIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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